molecular formula C20H19N3O5 B11130328 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

Cat. No.: B11130328
M. Wt: 381.4 g/mol
InChI Key: GACDTKXRRWYXKO-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the acetamide and methoxyphenyl groups. Common reagents used in these reactions include acetic anhydride, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of analogs with varying activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing analogs. Substitution reactions can lead to a wide range of products, depending on the nucleophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.

    Biology: Its interactions with biological targets can be studied to understand its effects on cellular processes and pathways.

    Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: It can be utilized in the production of specialty chemicals and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating neurotransmitter activity and producing its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide stands out due to its specific functional groups, which confer unique pharmacological properties and potential applications. The presence of the methoxyphenyl and acetamide groups may enhance its binding affinity to certain targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

InChI

InChI=1S/C20H19N3O5/c1-28-13-8-6-12(7-9-13)17(24)11-21-18(25)10-16-20(27)22-15-5-3-2-4-14(15)19(26)23-16/h2-9,16H,10-11H2,1H3,(H,21,25)(H,22,27)(H,23,26)

InChI Key

GACDTKXRRWYXKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)CC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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